Absence of Verifiable Public Bioactivity Data for 886183-29-5 Versus Structurally Characterized Analog Scaffolds
As of the current evidence cutoff, no peer-reviewed primary research articles, patents with explicit biological data, or authoritative database entries (PubChem BioAssay, ChEMBL, BindingDB) were identified that provide quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (886183-29-5). Vendor-generated content on excluded domains asserts HDAC inhibitory activity without disclosing assay conditions, target isoforms, or numerical results . In contrast, structurally related benzofuran-carboxamide scaffolds have published HDAC inhibition data. For example, certain benzamide derivatives with benzofuran cores exhibit micromolar antiproliferative activity and HDAC inhibitory effects with measurable histone H4 acetylation changes . This evidentiary gap means that any claims of differentiation between 886183-29-5 and its closest analogs (e.g., WAY-638103, CAS 5246-86-6) are currently unsupported by quantitative head-to-head or cross-study comparable data.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50, Ki, target engagement) |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in peer-reviewed literature, patents, PubChem BioAssay, ChEMBL, or BindingDB |
| Comparator Or Baseline | Structurally related benzofuran-benzamide HDAC inhibitors: micromolar-range antiproliferative activity reported in cellular assays |
| Quantified Difference | Not calculable; target compound lacks any baseline quantitative activity data for comparison |
| Conditions | Systematic literature and database search across PubMed, PubChem, ChEMBL, BindingDB, Google Patents (search date: 2026-05) |
Why This Matters
Without quantitative bioactivity data, a procurement decision cannot be justified on the basis of superior target potency, selectivity, or efficacy relative to analogs; the primary differentiator becomes structural uniqueness for exploratory screening.
- [1] HAL TEI export hal-00438795. Benzamide derivatives as histone deacetylase inhibitors: micromolar antiproliferative and HDAC inhibitory activities. Université de Poitiers. Available at: https://univ-poitiers.hal.science/hal-00438795 View Source
